
3-Thietanone, 2-chloro-2,4,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thietanone, 2-chloro-2,4,4-trimethyl- is an organic compound with a unique structure that includes a thietanone ring substituted with chlorine and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thietanone, 2-chloro-2,4,4-trimethyl- typically involves the chlorination of 2,4,4-trimethylthietanone. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-Thietanone, 2-chloro-2,4,4-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thietanone ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Scientific Research Applications
3-Thietanone, 2-chloro-2,4,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Thietanone, 2-chloro-2,4,4-trimethyl- involves its interaction with molecular targets through its reactive chlorine atom and thietanone ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,4,4-trimethylpentane: Similar in structure but lacks the thietanone ring.
3-Chloro-2-hydroxypropyltrimethylammonium chloride: Contains a chlorine atom and methyl groups but has different functional groups.
Uniqueness
3-Thietanone, 2-chloro-2,4,4-trimethyl- is unique due to its thietanone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the thietanone ring’s reactivity is advantageous.
Properties
CAS No. |
62161-71-1 |
|---|---|
Molecular Formula |
C6H9ClOS |
Molecular Weight |
164.65 g/mol |
IUPAC Name |
2-chloro-2,4,4-trimethylthietan-3-one |
InChI |
InChI=1S/C6H9ClOS/c1-5(2)4(8)6(3,7)9-5/h1-3H3 |
InChI Key |
MZBNPQSDTUPIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(S1)(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)
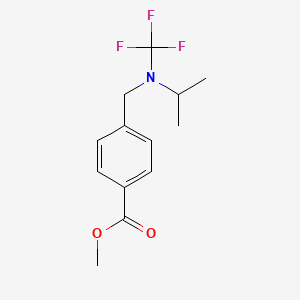
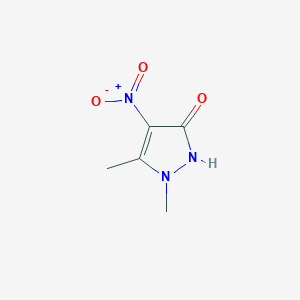


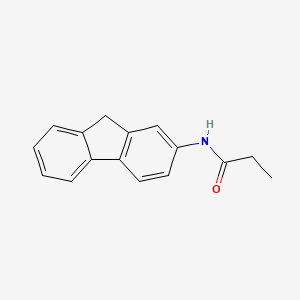
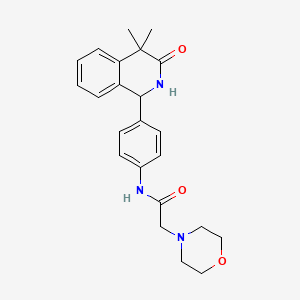
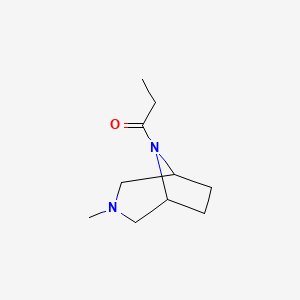
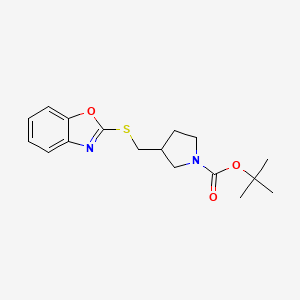
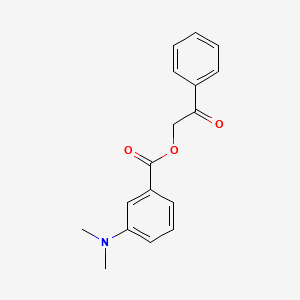

![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)
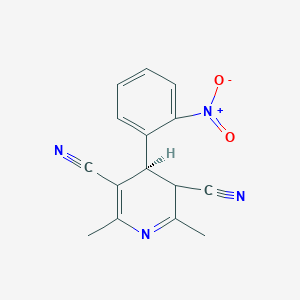
![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
